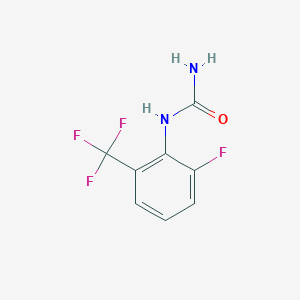

2-Fluoro-6-(trifluoromethyl)phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4N2O |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]urea |

InChI |

InChI=1S/C8H6F4N2O/c9-5-3-1-2-4(8(10,11)12)6(5)14-7(13)15/h1-3H,(H3,13,14,15) |

InChI Key |

UNADWBGSJMLRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 6 Trifluoromethyl Phenylurea

Strategic Development of Synthetic Routes for 2-Fluoro-6-(trifluoromethyl)phenylurea

The primary and most direct synthetic route to this compound involves the reaction of a key aniline (B41778) derivative with an isocyanate source. This approach leverages commercially available or readily synthesizable precursors.

The principal starting material is 2-fluoro-6-(trifluoromethyl)aniline (B137313) . This compound provides the substituted aromatic core of the target molecule. The synthesis is typically completed by reacting this aniline with an isocyanate derivative, which furnishes the urea (B33335) moiety. evitachem.com A common laboratory-scale synthesis involves the reaction with a simple isocyanate, although other reagents capable of forming the urea bond can also be employed. The selection of precursors is critical for the direct and efficient assembly of the target compound.

Table 1: Key Precursor Compounds for the Synthesis of this compound

| Compound Name | Role in Synthesis |

|---|---|

| 2-Fluoro-6-(trifluoromethyl)aniline | Provides the substituted phenyl ring |

| Isocyanate derivative (e.g., Phenyl Isocyanate) | Source of the carbonyl and second nitrogen atom for the urea linkage |

| Potassium Isocyanate | Alternative reagent for urea formation from the amine hydrochloride salt |

Achieving high yields and purity in the synthesis of this compound necessitates careful control over various reaction parameters. The optimization of these conditions is a crucial aspect of developing a robust synthetic protocol. nih.gov

Table 2: Typical Reaction Parameters for Optimization

| Parameter | Conditions Explored | Impact on Synthesis |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Affects reactant solubility and reaction rate. Acetonitrile can offer a good balance between conversion and selectivity. scielo.br |

| Catalyst | Triethylamine (B128534), Pyridine | Facilitates the nucleophilic attack of the amine on the isocyanate. |

| Temperature | Room temperature to reflux | Influences reaction kinetics; higher temperatures can increase rate but may lead to side reactions. |

| Reactant Stoichiometry | Equimolar or slight excess of isocyanate | Ensures complete conversion of the limiting aniline starting material. |

While simple bases like triethylamine are effective, research into urea synthesis often explores more advanced catalytic systems to improve efficiency and expand the reaction's scope. In the broader context of urea and thiourea (B124793) synthesis, organocatalysts have gained significant attention. researchgate.netrsc.org For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound structurally related to the phenylurea class, is a well-known hydrogen-bond donor catalyst that activates electrophiles. researchgate.netrsc.org While this specific catalyst is used to promote other reactions, the principles of hydrogen-bond catalysis are relevant. The development of novel catalysts for the formation of the urea linkage itself could involve Lewis acids or other organocatalytic systems designed to activate the isocyanate component towards nucleophilic attack by the aniline.

The standard synthesis of this compound is inherently regioselective. The reaction occurs specifically between the amino group (-NH₂) of 2-fluoro-6-(trifluoromethyl)aniline and the isocyanate group (-NCO). There is no ambiguity in which atoms form the new bond, leading to a single constitutional isomer.

Chemo-selectivity could become a factor if other reactive functional groups were present on the precursors. However, in the primary synthetic route, the amine is the most nucleophilic site, ensuring it reacts preferentially with the electrophilic isocyanate. The strategic placement of the fluoro and trifluoromethyl groups on the starting aniline is the key step that defines the substitution pattern of the final product, a process that itself relies on regioselective synthesis methods for trifluoromethylarenes. rsc.orgnih.gov

Advanced Chemical Reactivity and Derivatization Studies of the Phenylurea Core

The chemical behavior of this compound is dominated by the electronic properties of the substituents on its aromatic ring. These groups dictate the molecule's reactivity towards electrophiles and nucleophiles and offer pathways for further derivatization.

The aromatic ring of this compound is substituted with three groups that exert competing electronic effects: the activating, ortho-, para-directing urea group (-NHCONH₂), the deactivating, ortho-, para-directing fluorine atom (-F), and the strongly deactivating, meta-directing trifluoromethyl group (-CF₃).

For electrophilic aromatic substitution , the powerful activating effect of the urea group's nitrogen lone pair is expected to dominate. This group directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5). However, position 3 is sterically hindered by the adjacent trifluoromethyl group. Therefore, electrophilic attack is most likely to occur at position 5. The fluorine atom also directs to this position (para), reinforcing this preference. The trifluoromethyl group deactivates the entire ring but most strongly at its ortho (positions 1 and 5) and para (position 3) positions, further disfavoring substitution at these sites relative to the influence of the other groups.

For nucleophilic aromatic substitution (SₙAr) , the presence of the strongly electron-withdrawing trifluoromethyl and fluorine groups makes the ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov SₙAr reactions on polyfluoroarenes are well-established. nih.govrsc.org The most likely site for nucleophilic attack would be the carbon atom bearing the fluorine, as fluoride (B91410) is a good leaving group and its position is activated by the ortho-trifluoromethyl group. Nucleophilic attack at the positions ortho and para to the trifluoromethyl group is electronically favored.

Table 3: Summary of Substituent Directing Effects on the Aromatic Ring

| Substituent | Position | Type | Activating/Deactivating | Directing Effect (Electrophilic) | Directing Effect (Nucleophilic) |

|---|---|---|---|---|---|

| -NHCONH₂ | 1 | Electron Donating (Resonance) | Activating | Ortho, Para (Positions 3, 5) | --- |

| -F | 2 | Electron Withdrawing (Inductive), Electron Donating (Resonance) | Deactivating | Ortho, Para (Positions 4, 6) | Activates ring for SₙAr |

Functional Group Interconversions and Modifications of the Urea Moiety

The urea moiety of this compound is a versatile functional group that can undergo several transformations to yield other valuable chemical structures. These interconversions allow for the diversification of the parent molecule, opening avenues to new derivatives with potentially unique properties. Key modifications include N-acylation, conversion to carbodiimides, and synthesis of guanidines.

N-Acylation: The nitrogen atoms of the urea group can be acylated using various reagents such as acid chlorides or anhydrides. This reaction typically occurs at the terminal -NH2 group under basic conditions, leading to the formation of N-acylurea derivatives. These compounds are important scaffolds in medicinal chemistry. The reaction of a substituted phenylurea with an activated carboxylic acid proceeds to form the corresponding N-acylurea, a structure that can be further modified. researchgate.netresearchgate.netresearchgate.net

Conversion to Carbodiimides: N,N'-disubstituted ureas can serve as precursors to carbodiimides through dehydration reactions. This transformation involves the removal of a water molecule, often facilitated by dehydrating agents like p-toluenesulfonyl chloride or phosphorus pentoxide. wikipedia.org While this compound is a monosubstituted urea, it could first be N'-alkylated or N'-arylated and then subjected to dehydration to yield a highly reactive, unsymmetrical carbodiimide. These carbodiimides are valuable reagents in organic synthesis, particularly in peptide coupling reactions. wikipedia.orgunimi.it

Synthesis of Guanidines: The urea group can be converted into a guanidine (B92328) moiety, a functional group prevalent in many biologically active molecules. One common method involves the conversion of the urea into a more reactive precursor, such as a thiourea (by reaction with a thionating agent like Lawesson's reagent), which is then activated and reacted with an amine. researchgate.netorganic-chemistry.org For instance, a thiourea derivative can be treated with a coupling reagent, such as mercuric oxide or the Burgess reagent, in the presence of an amine to form the corresponding guanidine. wikipedia.orgorganic-chemistry.org This multi-step process effectively replaces the carbonyl oxygen of the urea with a substituted imine group.

| Transformation | Starting Moiety | Resulting Moiety | Typical Reagents |

|---|---|---|---|

| N-Acylation | Urea | N-Acylurea | Acid Chlorides, Anhydrides |

| Dehydration | N,N'-Disubstituted Urea | Carbodiimide | p-Toluenesulfonyl chloride, P2O5 |

| Guanidinylation | Urea (via Thiourea) | Guanidine | Lawesson's reagent, then HgO/Amine or Burgess Reagent/Amine |

Cyclization and Rearrangement Processes Involving this compound

The structure of this compound, with reactive substituents on the phenyl ring ortho to the urea linkage, presents opportunities for intramolecular cyclization reactions to form heterocyclic systems. While specific examples for this exact molecule are not extensively documented, analogous transformations with similarly substituted precursors suggest plausible pathways.

Intramolecular Cyclization: The presence of the ortho-fluoro atom provides a potential site for intramolecular nucleophilic aromatic substitution (SNAr). Under strong basic conditions, the terminal nitrogen of the urea could potentially displace the fluoride, leading to the formation of a five-membered heterocyclic ring, a benzimidazolone derivative. However, such reactions are often challenging and require specific conditions to overcome the high energy barrier of C-F bond cleavage.

Another potential cyclization route could involve a precursor strategy. For example, if the ortho-fluoro group were replaced by an ortho-amino group, the resulting 2-amino-6-(trifluoromethyl)phenylurea could undergo condensation with various carbonyl compounds (aldehydes, ketones, or carboxylic acids) to form substituted benzimidazoles. researchgate.netnih.govorganic-chemistry.orgresearchgate.netsemanticscholar.org This type of reaction is a standard method for constructing the benzimidazole (B57391) core.

Rearrangement Processes: Rearrangement reactions involving aryl ureas are less common than those used in their synthesis (e.g., Hofmann, Curtius rearrangements). However, certain conditions can induce molecular restructuring. Thermal or photochemical stimuli can sometimes lead to rearrangements, though these are highly substrate-dependent. nih.govnih.govmdpi.com For a sterically hindered and electronically deactivated ring like that in this compound, high energy input would likely be required, potentially leading to complex product mixtures. One known reaction, the Pictet-Spengler reaction, involves the cyclization of a β-arylethylamine with an aldehyde. mdpi.comwikipedia.orgnumberanalytics.comresearchgate.netnumberanalytics.com A derivative of this compound, appropriately modified to contain a β-arylethylamine structure, could potentially undergo this powerful ring-forming reaction to create complex heterocyclic scaffolds.

Cross-Coupling Methodologies for Further Functionalization

Modern cross-coupling reactions offer powerful tools for the further functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods can modify the aromatic ring, providing access to a wide array of complex derivatives.

Palladium-Catalyzed C-H Functionalization: The urea functional group can act as a directing group in palladium-catalyzed C-H activation/arylation reactions. mit.edunih.govmit.edunih.gov This allows for the selective introduction of aryl groups at the position ortho to the urea substituent (the C-H bond between the fluoro and trifluoromethyl groups). Such reactions typically employ a palladium catalyst, an oxidant, and an arylating agent (like an aryl iodide or boronic acid). This direct functionalization avoids the need for pre-installing a leaving group on the aromatic ring, making it a highly atom-economical approach to biaryl synthesis. Studies have shown that anilides can be effectively arylated at the ortho position using palladium catalysts, and aryl ureas are considered active partners in these C-H functionalization reactions. nih.govmit.edu

Suzuki-Miyaura Coupling: The fluorine atom on the phenyl ring is generally not reactive in standard cross-coupling reactions. However, if it were replaced with a more labile halogen, such as bromine or iodine, the resulting compound would be an excellent substrate for Suzuki-Miyaura coupling. This reaction, which uses a palladium catalyst to couple an aryl halide with an aryl boronic acid, is one of the most robust methods for forming C-C bonds between aromatic rings. researchgate.netthieme-connect.deorganic-chemistry.orgresearchgate.netmdpi.com The regioselectivity of Suzuki reactions on dihalogenated trifluoromethyl-benzene derivatives is often influenced by both steric and electronic effects, allowing for the selective synthesis of bi- and terphenyls. researchgate.net

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|---|

| C-H Arylation | This compound | Aryl Iodide or Boronic Acid | Pd(OAc)2 / Oxidant | Aryl-Aryl C-C |

| Suzuki-Miyaura | 2-Bromo-6-(trifluoromethyl)phenylurea (Analogue) | Aryl Boronic Acid | Pd(0) catalyst / Base | Aryl-Aryl C-C |

Principles of Green Chemistry in Synthetic Strategies for this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of its production. This involves careful consideration of solvents, reaction efficiency, and the nature of the catalysts employed.

Development of Environmentally Benign Reaction Media and Solvent Alternatives

Traditional syntheses of urea derivatives often rely on volatile organic compounds (VOCs) as solvents. Green chemistry encourages the replacement of these hazardous solvents with more environmentally benign alternatives. Water is an excellent green solvent for certain reactions, and some methods for synthesizing N-substituted ureas have been successfully developed in aqueous media. For instance, the reaction of amines with potassium isocyanate can be performed efficiently in water, often without the need for an organic co-solvent.

Solvent-free, or neat, reaction conditions represent another key green strategy. The synthesis of urea derivatives from amines and carbon dioxide (CO2) has been achieved in the absence of any solvent or catalyst, combining CO2 capture and utilization into a single, efficient process. mit.edunih.govduplico.com This approach not only eliminates solvent waste but also utilizes a greenhouse gas as a renewable C1 feedstock.

Evaluation of Atom Economy and Overall Synthetic Efficiency

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. lookchem.com An ideal reaction has an atom economy of 100%.

The typical synthesis of this compound involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with an isocyanate precursor, which is often generated from the corresponding amine using phosgene (B1210022) or a phosgene equivalent. This route has a poor atom economy due to the generation of significant byproducts (e.g., HCl).

A greener alternative is the direct synthesis from 2-fluoro-6-(trifluoromethyl)aniline and CO2 (or a CO2 surrogate like urea). The direct carbonylation of amines with CO2 to form ureas is highly atom-economical, with water being the primary byproduct.

Atom Economy Calculation Example:

Route: 2-fluoro-6-(trifluoromethyl)aniline + Urea → this compound + Ammonia (B1221849)

Formula: C7H5F4N + CH4N2O → C8H6F4N2O + NH3

Molar Masses ( g/mol ): 179.13 + 60.06 → 222.14 + 17.03

Atom Economy (%) = [Mass of Desired Product / Total Mass of Reactants] x 100 = [222.14 / (179.13 + 60.06)] x 100 = [222.14 / 239.19] x 100 ≈ 92.9%

Implementation of Sustainable Catalysis and Energy-Efficient Processes

Sustainable catalysis focuses on using catalysts that are non-toxic, recyclable, and can operate under mild, energy-efficient conditions. For urea synthesis, significant progress has been made in developing catalysts that utilize CO2 directly, avoiding hazardous reagents like phosgene. sustainability-directory.com

Catalytic Systems:

Organocatalysts: Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to effectively catalyze the chemical fixation of CO2 into ureas under solvent-free conditions. energystar.gov

Homogeneous Catalysis: Ruthenium pincer complexes have been used for the highly atom-economical synthesis of ureas directly from methanol (B129727) and an amine, producing only hydrogen gas as a byproduct. wikipedia.org

Heterogeneous Catalysis: Materials like ultraporous permanently polarized hydroxyapatite (B223615) have been explored as stable, multifunctional catalysts for the sustainable synthesis of urea from ammonia and CO2 under mild conditions. mit.edu

Energy Efficiency: The pharmaceutical and chemical industries are energy-intensive. duplico.comenergystar.govlasttechnology.itcoolplanet.io Implementing energy-efficient processes is a key aspect of green synthesis. This includes:

Lowering Reaction Temperatures: Utilizing highly active catalysts that can function at or near ambient temperature reduces the energy required for heating.

Process Intensification: Technologies like continuous flow chemistry can offer better heat and mass transfer, leading to faster reactions, higher yields, and reduced energy consumption compared to traditional batch processing.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Advanced Structure Activity Relationship Sar and Molecular Design Investigations of 2 Fluoro 6 Trifluoromethyl Phenylurea Derivatives

Elucidation of Molecular Recognition Elements and Interaction Profiles

The molecular recognition of 2-Fluoro-6-(trifluoromethyl)phenylurea derivatives by a biological target is a complex process governed by a variety of non-covalent interactions. Understanding these interactions at a molecular level is fundamental to rational drug design.

Computational Docking and Ligand-Target Interaction Analysis (molecular level)

Computational docking simulations are instrumental in predicting the binding conformation and affinity of a ligand within the active site of a target protein. For derivatives of this compound, these studies can reveal key interactions that contribute to their biological activity. While specific docking studies on this exact compound are not extensively published, general principles derived from similar urea-containing inhibitors can be applied.

A hypothetical docking study of this compound into a generic kinase ATP-binding site, a common target for phenylurea derivatives, would likely show the urea (B33335) moiety acting as a central scaffold for crucial hydrogen bonding interactions. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can serve as a hydrogen bond acceptor.

The 2-fluoro and 6-trifluoromethyl substituents on the phenyl ring play a significant role in modulating the binding affinity and specificity. The trifluoromethyl group, being a strong electron-withdrawing and lipophilic group, can engage in hydrophobic interactions within a corresponding pocket of the active site. The fluorine atom, while also electron-withdrawing, can participate in specific interactions, including weak hydrogen bonds or multipolar interactions with the protein backbone. nih.gov

Table 1: Hypothetical Docking Interaction Data for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

| Glutamate (side chain) | Hydrogen Bond (Donor: Urea N-H) | 2.8 |

| Aspartate (backbone C=O) | Hydrogen Bond (Donor: Urea N-H) | 3.0 |

| Leucine (side chain) | Hydrophobic (CF3 group) | 3.5 |

| Valine (side chain) | Hydrophobic (Phenyl ring) | 3.8 |

| Methionine (backbone C=O) | Multipolar (C-F...C=O) | 3.4 |

Note: The data in this table is illustrative and based on common interaction patterns for similar compounds.

Characterization of Hydrogen Bonding Networks and Intermolecular Forces

The hydrogen bonding network is a critical determinant of the binding affinity of phenylurea derivatives. The urea functional group is a key pharmacophore, capable of forming multiple hydrogen bonds. The N-H protons act as donors, while the carbonyl oxygen is a potent acceptor.

In the context of this compound, the fluorine atom can also act as a weak hydrogen bond acceptor. nih.govnih.gov Although organic fluorine is generally considered a poor hydrogen bond acceptor, its interactions with polar hydrogen atoms in a protein environment can contribute to binding affinity. nih.govnih.govfu-berlin.de The stability of these interactions is often influenced by the surrounding microenvironment within the binding pocket.

Analysis of Hydrophobic and Electrostatic Interaction Landscapes

The hydrophobic and electrostatic properties of this compound derivatives are key to their molecular recognition. The trifluoromethyl group significantly increases the hydrophobicity of the phenyl ring, promoting favorable interactions with nonpolar residues in the target's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This allows for the prediction of the activity of novel, unsynthesized compounds.

Selection and Engineering of Molecular Descriptors

The development of a robust QSAR model begins with the selection and calculation of molecular descriptors that encode the structural and physicochemical properties of the molecules. ucsb.edu For this compound derivatives, a variety of descriptors would be relevant.

Table 2: Relevant Molecular Descriptors for QSAR of this compound Derivatives

| Descriptor Class | Specific Descriptors | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electronic distribution and reactivity of the molecule. ucsb.edu |

| Steric | Molecular volume, Surface area, Molar refractivity | Quantify the size and shape of the molecule, which are important for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, crucial for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

| 3D Descriptors | Steric and electrostatic fields (from CoMFA), Hydrophobic, H-bond donor/acceptor fields (from CoMSIA) | Provide a 3D representation of the molecule's interaction potential. nih.gov |

The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms or stepwise regression to avoid overfitting and to build a predictive model. researchgate.net

Development and Validation of Predictive Models for Molecular Function

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.gov

For a series of this compound derivatives, a hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(LogP) - β₂(LUMO) + β₃(MR) + ...

Where pIC₅₀ is the biological activity, and β are the coefficients for the respective descriptors (LogP, LUMO energy, Molar Refractivity).

Advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide more detailed insights. nih.govunicamp.br These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. researchgate.net

Table 3: Statistical Parameters for a Hypothetical 3D-QSAR Model

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. |

| r²_pred (external validation) | > 0.6 | Measures the predictive power of the model on an external test set. |

| F-value | High | Indicates the statistical significance of the model. |

| Standard Error of Estimate | Low | Represents the deviation of the predicted values from the experimental values. |

Note: The values in this table are indicative of a statistically robust QSAR model.

The validation of the QSAR model is a critical step to ensure its predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model development. hufocw.org A well-validated QSAR model can then be used to virtually screen libraries of related compounds and prioritize the synthesis of new derivatives with potentially enhanced biological activity.

Application of QSAR in Rational Analog Design and Prioritization

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool that correlates the biological activity of a series of compounds with their physicochemical properties, or descriptors. For derivatives of this compound, 3D-QSAR models have been instrumental in guiding the design of new analogs with potentially improved potency and selectivity.

A typical 3D-QSAR study on a series of this compound derivatives targeting a specific protein kinase would involve the following steps:

Data Set Selection: A series of analogs with varying substituents on the phenylurea core is synthesized and their biological activity (e.g., IC50 values) is determined.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic fields are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods like Partial Least Squares (PLS) are used to build a regression model. The predictive power of the model is rigorously validated using techniques like cross-validation and external test sets.

The resulting QSAR models can be visualized as contour maps, highlighting regions where steric bulk or specific electronic properties are favorable or unfavorable for biological activity. For instance, a hypothetical QSAR model for a series of this compound analogs as kinase inhibitors might reveal:

Green Contours (Sterically Favorable): Indicating regions where bulky substituents enhance activity.

Yellow Contours (Sterically Unfavorable): Highlighting areas where steric hindrance reduces potency.

Blue Contours (Electropositive Favorable): Suggesting that electron-donating groups in these areas are beneficial.

Red Contours (Electronegative Favorable): Pointing to regions where electron-withdrawing groups improve activity.

These insights allow medicinal chemists to prioritize the synthesis of new analogs that are predicted to have higher potency, thereby streamlining the drug discovery process.

| Descriptor | Favorable for Activity | Unfavorable for Activity | Rationale |

| Steric Fields | Bulky groups at specific positions | Steric hindrance at other sites | Optimizes fit within the binding pocket. |

| Electrostatic Fields | Electron-donating groups in certain regions | Electron-withdrawing groups in other areas | Enhances electrostatic interactions with key residues. |

Pharmacophore Modeling and Ligand-Based Design Principles for Analog Generation

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound derivatives, a ligand-based pharmacophore model can be generated from a set of known active compounds.

A representative pharmacophore model for a series of phenylurea-based inhibitors might include the following features:

Hydrogen Bond Acceptors (HBA): Typically the carbonyl oxygen of the urea moiety.

Hydrogen Bond Donors (HBD): The N-H groups of the urea.

Aromatic Ring (AR): The substituted phenyl ring.

Hydrophobic Feature (HY): The trifluoromethyl group.

This pharmacophore hypothesis serves as a 3D query to screen virtual compound libraries to identify novel scaffolds that possess the desired features in the correct spatial orientation. This approach is particularly valuable when the 3D structure of the biological target is unknown.

| Pharmacophore Feature | Chemical Group | Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with backbone or side-chain donors in the target protein. |

| Hydrogen Bond Donor | Urea N-H | Forms hydrogen bonds with backbone or side-chain acceptors in the target protein. |

| Aromatic Ring | 2-Fluoro-6-(trifluoromethyl)phenyl | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature | Trifluoromethyl Group | Occupies a hydrophobic pocket in the binding site. |

Conformational Analysis and Stereoelectronic Effects on Molecular Recognition

Conformational analysis, performed using both computational methods (like Density Functional Theory - DFT) and experimental techniques (like Nuclear Magnetic Resonance - NMR spectroscopy), is crucial for understanding these preferences. Studies on related N,N'-diaryl ureas have shown that they often adopt a cis-trans or trans-trans conformation with respect to the carbonyl group, with the relative stability of these conformers being influenced by the nature and position of the substituents.

The stereoelectronic effects of the fluorine and trifluoromethyl groups play a critical role in molecular recognition:

Fluorine: The high electronegativity of the fluorine atom can lead to favorable electrostatic interactions and can influence the pKa of nearby functional groups. It can also participate in non-covalent interactions such as halogen bonds. The presence of an ortho-fluoro substituent can stabilize a specific conformation through intramolecular hydrogen bonding or by sterically favoring a particular torsional angle.

Trifluoromethyl Group: This group is highly lipophilic and acts as a strong electron-withdrawing group. Its steric bulk can enforce a specific rotational conformation of the phenyl ring, which may be crucial for optimal binding to the target. The trifluoromethyl group can also engage in favorable interactions within hydrophobic pockets of the binding site.

The interplay of these steric and electronic factors dictates the bioactive conformation of the molecule, which is the specific 3D shape it adopts when binding to its biological target. Understanding these conformational preferences and stereoelectronic effects is paramount for the rational design of analogs with improved affinity and selectivity.

| Substituent | Stereoelectronic Effect | Impact on Molecular Recognition |

| 2-Fluoro | High electronegativity, potential for halogen bonding. | Influences electrostatic interactions and can stabilize the bioactive conformation. |

| 6-Trifluoromethyl | High lipophilicity, strong electron-withdrawing nature, steric bulk. | Enforces a specific rotational conformation and enhances binding in hydrophobic pockets. |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Trifluoromethyl Phenylurea

Quantum Chemical Calculations on the Electronic Structure and Properties

Quantum chemical calculations are instrumental in understanding the electronic nature of molecules. For 2-Fluoro-6-(trifluoromethyl)phenylurea, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311+G(d,p), is a common choice for achieving a balance between accuracy and computational cost in studying organic molecules. nih.gov

A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule in its ground state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure would provide key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenylurea moiety and the orientation of the trifluoromethyl and fluoro substituents relative to the urea (B33335) group would be determined.

Excited state calculations, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the energies of electronic transitions from the ground state to various excited states, which is crucial for understanding the photophysical properties of the compound.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.23 |

| C-N (Amide) Bond Length (Å) | 1.36 |

| C-N (Aryl) Bond Length (Å) | 1.41 |

| C-F Bond Length (Å) | 1.35 |

| C-CF3 Bond Length (Å) | 1.50 |

| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.40 |

| N-H Bond Lengths (Å) | 1.01 |

| C-N-C (Urea) Bond Angle (°) | 125.0 |

| O=C-N Bond Angle (°) | 123.5 |

| C-C-F Bond Angle (°) | 119.0 |

| C-C-CF3 Bond Angle (°) | 121.0 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylurea moiety, particularly the nitrogen and oxygen atoms. The LUMO, on the other hand, would likely have significant contributions from the phenyl ring and the electron-withdrawing trifluoromethyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

These frontier orbitals are also fundamental to understanding charge transfer interactions within the molecule. Natural Bond Orbital (NBO) analysis can further elucidate these interactions by quantifying the delocalization of electron density between occupied and unoccupied orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is hypothetical and serves as a representative example for illustrative purposes.

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is critical for understanding the mechanisms of reactions involving this compound, such as its synthesis or degradation pathways.

By locating the transition state structure for a proposed reaction step and calculating its energy relative to the reactants, the activation barrier can be determined. A lower activation barrier indicates a more favorable reaction pathway. For example, in the synthesis of substituted phenylureas, DFT could be used to model the reaction between the corresponding aniline (B41778) and isocyanate, elucidating the key intermediates and transition states.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure and provide deeper mechanistic insights. For this compound, theoretical vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be calculated.

Frequency calculations using DFT can predict the vibrational modes of the molecule. nih.gov The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational bands to specific functional groups.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. Comparing the predicted 1H, 13C, and 19F NMR chemical shifts with experimental data can provide definitive structural confirmation.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing insights into its conformational flexibility and interactions with its environment.

MD simulations can be used to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, including the C-N bond connecting the phenyl ring to the urea moiety and the C-N bond within the urea group. Rotation around these bonds can lead to different conformers with varying energies and stabilities.

A key aspect of the conformational analysis of phenylureas is the relative orientation of the N-H bonds and the carbonyl group, which can lead to syn and anti conformers. researchgate.net Furthermore, rotation around the aryl-nitrogen bond can result in different orientations of the substituted phenyl ring.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to evolve over time. By analyzing the trajectory of the simulation, one can identify the most stable and frequently visited conformations. The potential energy surface can be mapped to understand the energy barriers between different conformers. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. Studies on similar phenylurea derivatives have shown that the rotational barriers around the C(sp²)-N bond can be in the range of 8.6-9.4 kcal/mol. researchgate.net The presence of the bulky and electron-withdrawing fluoro and trifluoromethyl groups at the ortho positions in this compound is expected to significantly influence its conformational preferences and rotational barriers.

Investigation of Solvent Effects on Molecular Behavior

The biological activity of a molecule is intrinsically linked to its behavior in an aqueous environment. Computational chemistry provides robust methods to simulate and understand these solvent effects on this compound. By employing quantum mechanical (QM) and molecular mechanics (MM) methods, researchers can predict how the surrounding solvent influences the compound's conformational preferences and electronic properties.

Detailed research findings from such studies would typically reveal the stabilization of specific conformers of this compound in polar solvents. The urea moiety, with its capacity for hydrogen bonding, would be significantly influenced by water molecules. The lipophilic 2-fluoro-6-(trifluoromethyl)phenyl group, however, would favor conformations that minimize its exposure to the aqueous environment. These solvent-induced conformational changes can have profound implications for the molecule's ability to bind to a biological target.

| Property | Gas Phase (Vacuum) | Water (Implicit Solvent) | Octanol (Implicit Solvent) | Predicted Significance |

|---|---|---|---|---|

| Dipole Moment (Debye) | ~3.5 D | ~4.8 D | ~4.1 D | Increased polarization in polar solvents, affecting long-range interactions. |

| Conformational Energy of Planar vs. Twisted Urea Group | Planar preferred | Planar significantly stabilized | Planar moderately stabilized | Solvent hydrogen bonding with the urea group stabilizes the planar conformation, which is often crucial for receptor binding. |

| Solvation Free Energy (kcal/mol) | N/A | -8.2 kcal/mol | -5.5 kcal/mol | Indicates favorable interaction with polar solvents, suggesting good aqueous solubility. |

Simulation of Ligand-Receptor Binding Dynamics at the Atomic Level

Molecular dynamics (MD) simulations offer a window into the dynamic process of a ligand binding to its receptor at an atomic level of detail. For this compound, MD simulations can elucidate the key interactions that govern its binding affinity and specificity for a particular protein target. These simulations model the movement of every atom in the system over time, providing a trajectory that reveals the conformational changes in both the ligand and the receptor upon binding.

The process begins with the docking of this compound into the active site of a target receptor, which could be a kinase or another protein implicated in a disease pathway. The resulting complex is then solvated in a box of water molecules, and ions are added to neutralize the system. The MD simulation is then run for tens to hundreds of nanoseconds, allowing the system to equilibrate and the binding interactions to be thoroughly sampled.

Analysis of the MD trajectory can identify stable hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the stability of the ligand-receptor complex. For instance, the urea moiety of this compound is a prime candidate for forming hydrogen bonds with amino acid residues in the active site. The trifluoromethyl group can participate in halogen bonds or other specific interactions, while the fluorophenyl ring can engage in hydrophobic and aromatic stacking interactions.

| Interacting Group of Ligand | Interacting Residue of Receptor | Interaction Type | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Urea NH | Aspartic Acid (Backbone C=O) | Hydrogen Bond | 2.9 | 85 |

| Urea C=O | Lysine (Side Chain NH3+) | Hydrogen Bond | 2.8 | 92 |

| Fluorophenyl Ring | Leucine, Valine | Hydrophobic Interaction | - | - |

| Trifluoromethyl Group | Phenylalanine | Aromatic Stacking | 3.5 | 60 |

Virtual Screening and In Silico Profiling for Potential Molecular Targets (non-clinical)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, such as this compound, against a panel of potential protein targets to identify its most likely biological partners. This "reverse docking" or "target fishing" approach is invaluable for understanding a compound's mechanism of action and for identifying potential off-target effects.

The process involves docking the 3D structure of this compound into the binding sites of a large number of proteins with known structures. The binding affinity for each target is estimated using a scoring function, and the proteins are ranked based on their predicted affinity for the compound. High-ranking proteins are then considered as potential molecular targets for further experimental validation.

This in silico profiling can generate hypotheses about the therapeutic potential of this compound. For example, if the compound shows a high predicted affinity for a family of kinases known to be involved in cancer progression, this would suggest a potential application as an anti-cancer agent.

Cheminformatics and Data Mining Approaches for Analog Identification and Design

Cheminformatics and data mining are essential tools for identifying and designing new molecules with improved properties based on a starting compound like this compound. These approaches leverage large chemical databases and machine learning algorithms to explore the chemical space around a lead compound.

One common technique is similarity searching, where databases are searched for molecules with a similar chemical structure or "fingerprint" to this compound. This can rapidly identify commercially available or synthetically accessible analogs for testing. Another powerful approach is Quantitative Structure-Activity Relationship (QSAR) modeling. If a set of analogs of this compound with known biological activities is available, a QSAR model can be built to correlate specific chemical features with their activity. This model can then be used to predict the activity of novel, untested analogs, guiding the design of more potent and selective compounds.

These data-driven approaches can also be used to predict other important properties, such as absorption, distribution, metabolism, and excretion (ADME), helping to prioritize the design of analogs with a higher probability of success in later stages of drug development.

Exploration of 2 Fluoro 6 Trifluoromethyl Phenylurea in Ligand Design and Coordination Chemistry

Design and Synthesis of Metal Complexes Featuring Phenylurea-type Ligands

The synthesis of metal complexes with urea (B33335) or thiourea-based ligands is a well-established field. Typically, these ligands coordinate to a metal center through the oxygen or sulfur atom of the urea/thiourea (B124793) moiety and sometimes through the nitrogen atoms, acting as either monodentate or bidentate ligands. The electronic properties of the phenyl ring substituents significantly influence the donor properties of the ligand and the stability of the resulting metal complex.

For a ligand like 2-Fluoro-6-(trifluoromethyl)phenylurea, the presence of two strongly electron-withdrawing groups (fluorine and trifluoromethyl) on the phenyl ring would decrease the electron density on the urea moiety. This would make it a weaker Lewis base compared to unsubstituted phenylurea. However, these substituents also enhance the acidity of the N-H protons, making the ligand a potent hydrogen-bond donor, a property exploited in organocatalysis.

Characterization of Coordination Modes, Geometries, and Stoichiometries

The characterization of metal complexes with new ligands involves a suite of analytical techniques. Should complexes of this compound be synthesized, they would likely be characterized using the following methods:

X-ray Crystallography: This technique would provide definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and the specific atoms involved in coordination to the metal center. It would confirm whether the ligand binds through the oxygen, nitrogen, or both.

NMR Spectroscopy: 1H, 13C, 19F, and potentially metal-specific NMR would be used to characterize the complex in solution. Changes in the chemical shifts of the ligand's protons, carbons, and fluorine atoms upon coordination would provide evidence of complex formation and information about the electronic environment.

Infrared (IR) Spectroscopy: The C=O stretching frequency of the urea group in the IR spectrum is particularly informative. A shift in this band upon coordination to a metal center can indicate the strength of the metal-oxygen bond.

Mass Spectrometry: This would be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry.

Based on related structures, one could hypothesize potential coordination modes. For instance, in some copper(II) complexes with substituted thiourea derivatives, the metal center adopts a distorted square-planar geometry, coordinating through the sulfur and nitrogen atoms of the ligands. researchgate.netmdpi.com

Investigation of the Reactivity of Metal-Phenylurea Complexes

The reactivity of hypothetical metal-phenylurea complexes would be influenced by the nature of the metal and the electronic properties of the ligand. The electron-withdrawing groups on the this compound ligand would make the metal center more electrophilic. This could enhance its reactivity towards nucleophilic substrates in catalytic reactions. Stability, ligand exchange rates, and redox properties would be key areas of investigation.

Catalytic Applications of Metal-Phenylurea Complexes

While no catalytic applications for metal complexes of this compound have been reported, the structural features of the ligand suggest potential in several areas of catalysis. The combination of a metal center for activating substrates and the hydrogen-bonding capability of the urea moiety could lead to cooperative catalytic effects.

Development of Asymmetric Catalytic Systems

To develop asymmetric catalytic systems, a chiral component is necessary. The this compound ligand itself is achiral. Therefore, chirality would need to be introduced either by using a chiral co-ligand in the metal's coordination sphere or by modifying the phenylurea ligand to incorporate a chiral center. The principles of asymmetric catalysis often rely on the precise spatial arrangement of ligands around a metal to create a chiral environment that favors the formation of one enantiomer of the product over the other. mdpi.com The rigidity and steric bulk of the ligand are crucial factors in achieving high enantioselectivity.

Catalysis of Organic Transformations (e.g., C-H activation, oxidation, polymerization)

C-H Activation: This is a major area of research in modern organic synthesis. mdpi.com Catalysts for C-H activation often involve transition metals like palladium, rhodium, or iridium. mdpi.comyoutube.com The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. The electron-withdrawing nature of the this compound ligand could make a coordinated metal center more reactive towards C-H bond cleavage. However, the specific design of the complex is crucial for achieving selectivity and efficiency. mdpi.comnih.govnih.gov

Oxidation: Metal complexes are widely used as catalysts for oxidation reactions. For example, salen-type Schiff base complexes of metals like cobalt can catalyze the aerobic oxidation of phenols. nih.gov The performance of a hypothetical metal-phenylurea complex in oxidation would depend on the redox properties of the metal center, which are tuned by the ligand.

Polymerization: Homogeneous catalysts, including well-defined iron and cobalt complexes, are used for ethylene (B1197577) oligomerization and polymerization. nih.gov The ligand structure, particularly the steric bulk around the metal center, is a key determinant of the catalyst's activity and the properties of the resulting polymer. nih.gov

Mechanistic Studies of Catalytic Cycles and Active Species

Understanding the mechanism of a catalytic reaction is essential for optimizing its performance and developing new catalysts. Mechanistic studies for a hypothetical catalytic system involving a this compound complex would involve:

Identifying the Active Catalyst: Determining the true catalytic species, which may be different from the precursor complex added to the reaction.

Kinetic Studies: Measuring reaction rates under different conditions (temperature, pressure, concentrations) to understand the factors influencing the reaction speed and to determine the rate-limiting step.

Spectroscopic Analysis: Using techniques like in-situ IR or NMR to observe intermediates in the catalytic cycle.

Computational Modeling (DFT): Theoretical calculations can provide insights into the energies of different intermediates and transition states, helping to elucidate the most likely reaction pathway. researchgate.net

For instance, in C-H borylation reactions catalyzed by cobalt pincer complexes, kinetic isotope effect studies suggested that C-H activation is the turnover-limiting step. mdpi.com Similar experiments would be necessary to understand the mechanism of any new catalyst.

Supramolecular Assembly and Host-Guest Chemistry Involving the Phenylurea Scaffold

The phenylurea moiety is a powerful structural motif in the field of supramolecular chemistry, primarily due to its capacity for forming robust and directional hydrogen bonds. The specific substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group ortho to the urea functionality, introduces additional layers of complexity and potential for diverse non-covalent interactions that guide its assembly into higher-order structures and its participation in host-guest phenomena.

In the case of this compound, the ortho-fluoro and trifluoromethyl groups are expected to exert significant steric and electronic effects on the supramolecular assembly. The trifluoromethyl group is strongly electron-withdrawing and can influence the acidity of the N-H protons, potentially strengthening the hydrogen bonds they form. Furthermore, the fluorine atoms of the trifluoromethyl group and the ortho-fluoro substituent can participate in weaker C-H···F and N-H···F hydrogen bonds, as well as other non-covalent interactions like halogen bonding, further directing the three-dimensional arrangement of the molecules in the solid state.

The presence of these fluorinated groups can also modulate the lipophilicity and electrostatic surface potential of the molecule, which are critical factors in host-guest chemistry. While specific host-guest complexes involving this compound have not been extensively documented in the literature, the general phenylurea scaffold has been explored for its ability to interact with various guest molecules. The hydrogen-bonding capabilities of the urea moiety can be harnessed to bind anionic or neutral guests that possess complementary hydrogen bond acceptor sites. The aromatic ring provides a platform for π-π stacking interactions with aromatic guests.

A summary of the potential non-covalent interactions involving the this compound scaffold and their roles in supramolecular chemistry is presented in the table below.

| Interaction Type | Donor/Acceptor Groups | Role in Supramolecular Assembly | Potential Influence on Host-Guest Chemistry |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Primary driving force for the formation of one-dimensional chains and tapes. | Key interaction for binding guests with hydrogen bond acceptor/donor capabilities. |

| Halogen Bonding | C-F (acceptor) | Can contribute to the overall crystal packing and three-dimensional architecture. | May provide additional specific contacts for guest recognition. |

| π-π Stacking | Phenyl ring | Can lead to the formation of stacked columnar structures. | Can stabilize complexes with aromatic guest molecules. |

| Dipole-Dipole Interactions | C-F, C=O, CF3 | Contribute to the overall lattice energy and stability of the supramolecular assembly. | Influences the electrostatic complementarity between host and guest. |

Detailed research into the crystal engineering and host-guest chemistry of this compound and its derivatives would be valuable to fully elucidate the interplay of these non-covalent forces and to exploit the potential of this scaffold in the design of novel supramolecular materials and host systems.

Mechanistic Studies on Biological Target Interactions of 2 Fluoro 6 Trifluoromethyl Phenylurea Non Clinical Focus

Molecular Binding and Recognition at Receptor Sites

A foundational aspect of understanding the mechanism of action for any compound is to characterize its binding to specific biological receptors. This involves identifying the primary molecular targets and detailing the nature of the interaction.

Elucidation of Allosteric and Orthosteric Binding Mechanisms

To determine how 2-Fluoro-6-(trifluoromethyl)phenylurea interacts with a potential receptor, studies would need to distinguish between two primary binding modes:

Orthosteric Binding: This involves the compound binding to the same site as the endogenous ligand or substrate. Competitive binding assays would be required to investigate this, where the compound's ability to displace a known orthosteric ligand is measured.

Allosteric Binding: This occurs when the compound binds to a site on the receptor that is distinct from the orthosteric site. This binding can modulate the receptor's affinity for the endogenous ligand, either positively or negatively. Radioligand binding assays in the presence and absence of the endogenous ligand can help to identify such effects.

Without experimental data, it is not possible to specify the binding mechanism of this compound.

Characterization of Binding Affinities and Kinetics at the Molecular Level

Quantifying the binding affinity and kinetics is crucial for understanding the potency and duration of action of a compound. Key parameters to be determined would include:

Dissociation Constant (Kd): This is a measure of the binding affinity between the compound and its receptor. A lower Kd value indicates a higher binding affinity.

Association Rate Constant (kon): This describes the rate at which the compound binds to the receptor.

Dissociation Rate Constant (koff): This describes the rate at which the compound unbinds from the receptor.

These parameters are typically determined using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Table 1: Hypothetical Binding Parameters for this compound

| Parameter | Value | Technique |

|---|---|---|

| Kd | Data not available | SPR / ITC |

| kon | Data not available | SPR |

Enzyme Inhibition Kinetics and Mechanistic Pathways (if acting as an enzyme modulator)

Should this compound be found to interact with an enzyme, a different set of studies would be necessary to characterize its inhibitory activity. These would include determining the type of inhibition and the compound's potency.

IC50 Value: This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Mechanism of Inhibition: This can be competitive, non-competitive, uncompetitive, or mixed. Lineweaver-Burk or Michaelis-Menten plots are commonly used to determine the mechanism.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 | Mechanism of Inhibition |

|---|

Advanced Protein-Ligand Interaction Dynamics and Structural Basis of Interaction

To gain a deeper understanding of the binding interaction at an atomic level, structural biology techniques would be employed.

X-ray Crystallography or Cryo-electron Microscopy (Cryo-EM): These techniques can provide a high-resolution 3D structure of the compound bound to its target protein. This would reveal the specific amino acid residues involved in the interaction and the precise orientation of the compound in the binding pocket.

Molecular Dynamics (MD) Simulations: Computational simulations can be used to model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Development and Application of Cell-Free Biochemical Assays for Target Engagement and Pathway Analysis

To facilitate the screening of similar compounds and to further investigate the mechanism of action, robust biochemical assays are essential.

Target Engagement Assays: These assays are designed to confirm that the compound is interacting with its intended target in a cell-free system. Examples include fluorescence polarization (FP) assays or enzyme-linked immunosorbent assays (ELISAs).

Pathway Analysis Assays: If the target is part of a larger signaling pathway, cell-free assays can be developed to measure the downstream effects of target modulation. This could involve measuring the production or consumption of specific molecules in the pathway.

Applications in Advanced Materials Science and Functionalization Utilizing 2 Fluoro 6 Trifluoromethyl Phenylurea

Integration into Polymeric Architectures and Advanced Composites

The structure of 2-Fluoro-6-(trifluoromethyl)phenylurea is well-suited for integration into polymeric systems, where it can serve to enhance properties such as thermal stability, chemical resistance, and surface characteristics. The presence of reactive N-H groups in the urea (B33335) moiety, combined with the robust, electron-poor aromatic ring, makes it a candidate for modifying and creating novel polymeric structures.

Although direct polymerization studies involving this compound as a primary monomer are scarce, its structure suggests potential applications. Polyureas are typically synthesized through the reaction of diamines with diisocyanates. researchgate.netnih.gov As a monosubstituted phenylurea, this compound has limited potential to act as a chain-extending monomer for creating linear high-polymers on its own. However, it could be employed as a monofunctional reactant to control molecular weight or as an end-capping agent to terminate polymer chains, thereby imparting the specific surface and solubility characteristics of its fluorinated ring to the entire polymer.

A more direct route to creating polymers would involve using its precursor, 2-Fluoro-6-(trifluoromethyl)aniline (B137313). This aniline (B41778) could be reacted with phosgene (B1210022) or a phosgene equivalent to synthesize 2-Fluoro-6-(trifluoromethyl)phenyl isocyanate. This resulting isocyanate would be a highly valuable monomer for polyaddition reactions with various diamines or polyols to produce a range of fluorinated polyureas and polyurethanes. researchgate.netsemanticscholar.org These polymers are expected to exhibit enhanced properties due to the fluorine content. semanticscholar.orgmdpi.com

As a potential cross-linking agent, the N-H groups of the urea could undergo reactions with other functional groups within a polymer matrix, such as epoxides or isocyanates, to form a cross-linked network. This would enhance the mechanical strength, thermal stability, and solvent resistance of the material. researchgate.net

Table 1: Potential Roles of this compound in Polymer Synthesis

| Role | Mechanism of Action | Anticipated Outcome |

| End-Capping Agent | Reacts with growing polymer chains to terminate polymerization. | Controls molecular weight; introduces fluorinated end-groups for surface modification. |

| Monomer Precursor | Conversion of the corresponding aniline to an isocyanate. | Enables synthesis of high-performance fluorinated polyureas and polyurethanes. |

| Cross-Linking Additive | N-H groups react with functional sites in a polymer matrix. | Increases rigidity, thermal stability, and chemical resistance of the final material. |

The functionalization of polymer surfaces is critical for tailoring materials to specific applications, and fluorinated compounds are exceptionally effective for this purpose. mdpi.com The introduction of fluorine, and particularly trifluoromethyl groups, into a polymer can dramatically alter its surface properties. researchgate.net

Incorporating this compound can significantly lower the surface energy of a material, leading to enhanced hydrophobicity and oleophobicity. This "non-stick" characteristic is highly desirable for applications such as anti-fouling coatings, chemically resistant liners, and low-friction surfaces. This compound could be grafted onto a polymer surface through various chemical modification techniques that target the urea's N-H groups or the aromatic ring.

Furthermore, the incorporation of this molecule into the bulk of a material during processing can lead to surface segregation. Due to the low surface energy of the fluorinated segments, they tend to migrate to the polymer-air interface during curing or annealing, creating a thin, fluorinated surface layer that provides the desired properties without altering the bulk characteristics of the polymer. semanticscholar.org

Development of Hybrid Materials with Tailored Properties

Hybrid organic-inorganic materials often exhibit synergistic properties that surpass those of their individual components. The this compound molecule possesses functionalities that could make it an excellent compatibilizer or coupling agent in such systems.

The urea group is known for its ability to form strong, double hydrogen bonds. This feature can be exploited to promote adhesion and dispersion between organic polymer matrices and inorganic fillers, such as silica (B1680970) (SiO₂) or titania (TiO₂). The urea moiety can form hydrogen bonds with hydroxyl groups present on the surface of these inorganic particles, effectively linking the organic and inorganic phases and preventing agglomeration.

Simultaneously, the fluorinated phenyl portion of the molecule would impart its characteristic properties to the hybrid material. A polymer composite modified with this compound could exhibit the mechanical strength of the inorganic filler, the processability of the polymer, and the low surface energy, chemical inertness, and thermal stability conferred by the fluorinated groups.

Table 2: Functional Group Contributions in Hybrid Materials

| Functional Group | Property Contribution | Potential Application in Hybrids |

| Urea (-NHCONH-) | Strong hydrogen bonding capacity | Adhesion promoter between polymer and inorganic fillers (e.g., silica). |

| Fluorine (-F) | High electronegativity, thermal stability | Enhances chemical resistance and thermal stability of the composite. |

| Trifluoromethyl (-CF₃) | Low polarizability, low surface energy | Imparts hydrophobicity and oleophobicity to the material's surface. |

Exploration of Photoresponsive or Electroactive Properties in Derived Materials

The electronic nature of this compound suggests that materials derived from it could possess interesting photoresponsive or electroactive properties. Electroactive polymers (EAPs) are materials that change size or shape in response to an electric field. wikipedia.org The properties of fluorinated polymers, such as those derived from PVDF, are central to many EAP technologies due to their piezoelectric and ferroelectric behavior. arkema.com

The trifluoromethyl group is a potent electron-withdrawing group. researchgate.net Its inclusion in a polymer backbone can significantly influence the material's dielectric properties, such as its dielectric constant and breakdown strength. By strategically incorporating this compound or monomers derived from it into a polymer, it may be possible to tune these electrical properties for applications in sensors, actuators, or high-frequency electronics. researchgate.net

While the this compound molecule itself is not inherently photoresponsive, the urea linkage is a versatile scaffold. It can be integrated into polymer backbones that also contain photochromic units, such as azobenzene (B91143) or spiropyran. researchgate.netnih.gov In such systems, the fluorinated phenylurea component could serve to modify the solubility, thermal stability, and electronic environment of the photoactive moieties, potentially tuning the speed and efficiency of the photo-switching process. For example, photoresponsive polyureas containing azobenzene units have been developed for applications as visible-light-driven actuators and for reversible photopatterning. researchgate.net The inclusion of the fluorinated moiety could enhance the durability and environmental resistance of such smart materials.

Future Directions and Emerging Research Avenues for 2 Fluoro 6 Trifluoromethyl Phenylurea Research

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of 2-fluoro-6-(trifluoromethyl)phenylurea analogs. These computational tools can significantly accelerate the identification of novel drug candidates and refine their properties with greater efficiency and precision.

Furthermore, generative AI models can design novel analogs of this compound with optimized pharmacokinetic and pharmacodynamic profiles. These models can explore a vast chemical space to propose structures with improved potency, selectivity, and metabolic stability. The use of predictive algorithms for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties allows for the early-stage filtering of compounds with undesirable characteristics, saving significant time and resources.

Table 1: Applications of AI and Machine Learning in this compound Research

| Application Area | AI/ML Tool/Technique | Expected Outcome |

|---|---|---|

| Target Identification | Deep learning, network analysis | Prediction of novel protein targets and disease associations. |

| Lead Optimization | Generative adversarial networks (GANs), reinforcement learning | Design of analogs with enhanced efficacy and safety profiles. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models, support vector machines | Early identification of compounds with favorable pharmacokinetic and low toxicity profiles. |

Development of Multicomponent Reaction Strategies for Diverse Analog Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid generation of a diverse library of this compound analogs. nih.govbeilstein-journals.org The efficiency and atom economy of MCRs make them highly attractive for creating large and structurally diverse compound libraries for high-throughput screening.

The development of novel MCRs tailored to the this compound scaffold would enable the systematic exploration of chemical space around this core structure. For instance, Ugi or Passerini reactions could be employed to introduce a wide range of substituents, leading to analogs with varied physicochemical properties and biological activities. nih.gov This approach facilitates the rapid identification of structure-activity relationships (SAR) and the optimization of lead compounds.

Table 2: Potential Multicomponent Reactions for Analog Synthesis

| Reaction Type | Reactants | Potential Modifications to this compound Scaffold |

|---|---|---|

| Ugi Reaction | Isocyanide, aldehyde/ketone, amine, carboxylic acid | Diverse substitution patterns on the urea (B33335) nitrogen and phenyl ring. |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, elemental sulfur, amine | Formation of thiophene-fused analogs. |

| Passerini Reaction | Isocyanide, aldehyde/ketone, carboxylic acid | Introduction of α-acyloxy carboxamide functionalities. |

Exploration of Novel Biological Targets through Advanced High-Throughput Screening Methodologies (molecular and biochemical focus)

Advanced high-throughput screening (HTS) methodologies are crucial for identifying novel biological targets of this compound and its analogs. ewadirect.comufl.edu These technologies allow for the rapid and automated testing of thousands of compounds against a wide array of molecular and biochemical assays.

The application of HTS can uncover previously unknown mechanisms of action and therapeutic applications for this class of compounds. nih.gov For example, screening a library of this compound derivatives against a panel of kinases, proteases, or G-protein coupled receptors could reveal unexpected inhibitory or modulatory activities. Furthermore, high-content screening, which combines automated microscopy with sophisticated image analysis, can provide insights into the effects of these compounds on cellular morphology and function, offering clues to their molecular targets. researchgate.net The development of novel HTS assays, such as those for long-lived proteins, can further expand the scope of target discovery. nih.gov

Table 3: High-Throughput Screening Strategies for Target Discovery

| Screening Method | Focus | Potential Discoveries |

|---|---|---|

| Biochemical Assays | Enzyme activity, receptor binding | Identification of specific enzyme inhibitors or receptor modulators. |

| Cell-based Assays | Reporter gene expression, protein-protein interactions | Elucidation of effects on signaling pathways and cellular processes. |

| High-Content Screening | Cellular imaging | Insights into morphological and functional changes indicative of specific molecular targets. |

Development of Sustainable and Scalable Synthetic Pathways for Potential Industrial Relevance

For any promising therapeutic agent, the development of a sustainable and scalable synthetic pathway is a critical step towards its potential industrial application and clinical translation. rsc.orgbirmingham.ac.uk Future research on this compound should focus on creating environmentally friendly and economically viable manufacturing processes.

This involves exploring green chemistry principles such as the use of safer solvents, minimizing waste generation, and reducing energy consumption. rsc.org The development of catalytic methods, continuous flow synthesis, and biocatalytic transformations could significantly improve the efficiency and sustainability of the synthesis of this compound and its derivatives. A scalable synthesis is essential to produce the quantities of the compound required for extensive preclinical and clinical evaluation.

Table 4: Strategies for Sustainable and Scalable Synthesis

| Approach | Key Principles | Benefits |

|---|---|---|

| Green Chemistry | Use of renewable feedstocks, atom economy, avoidance of hazardous reagents. | Reduced environmental impact and improved safety. |

| Continuous Flow Synthesis | Reactions in a continuously flowing stream rather than in a batch. | Enhanced safety, improved reaction control, and easier scalability. |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, and reduced waste. |

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-6-(trifluoromethyl)phenylurea, and how can purity be optimized?

Answer:

The synthesis typically involves halogenation and urea formation steps. Key methods include:

- Halogenation of precursor aromatic rings using bromine or fluorine sources under controlled conditions to ensure regioselectivity (e.g., avoiding over-substitution) .

- Urea coupling via reaction of the fluorinated aryl amine with phosgene or its safer equivalents (e.g., triphosgene) .

- Purification optimization : Continuous flow reactors improve yield (up to 85%) and reduce side products, while recrystallization or column chromatography with polar solvents (e.g., ethyl acetate/hexane) enhances purity (>98%) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR : NMR is critical for confirming fluorine substitution patterns (δ range: -110 to -120 ppm for CF groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at m/z 239.05) and detects isotopic patterns from bromine (if present in precursors) .

- XRD : Resolves crystal structure ambiguities, particularly for polymorph identification .

Advanced: How do electronic effects of fluorine and trifluoromethyl groups influence binding affinity in biological systems?

Answer:

- Electron-withdrawing effects : Fluorine increases the compound’s electrophilicity, enhancing hydrogen bonding with target enzymes (e.g., kinase active sites) .

- Lipophilicity : The trifluoromethyl group (logP ~2.1) improves membrane permeability, as shown in comparative studies with non-fluorinated analogs .

- Data contradiction resolution : Discrepancies in IC values across studies may arise from protonation state differences (pH-dependent assays) or solvent polarity effects. Standardizing assay buffers (e.g., PBS at pH 7.4) mitigates this .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Replace fluorine with chlorine or methyl groups to assess electronic vs. steric contributions .

- Biological testing : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to targets (e.g., receptors with known fluorinated ligand preferences) .